Methyl 4-{4-[2-(4-methylphenyl)-2-oxoethyl]piperazino}-3-nitrobenzenecarboxylate
Description
Methyl 4-{4-[2-(4-methylphenyl)-2-oxoethyl]piperazino}-3-nitrobenzenecarboxylate is a synthetic organic compound featuring a nitrobenzenecarboxylate core substituted with a piperazino group and a 4-methylphenyl-2-oxoethyl moiety.
Properties
IUPAC Name |
methyl 4-[4-[2-(4-methylphenyl)-2-oxoethyl]piperazin-1-yl]-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c1-15-3-5-16(6-4-15)20(25)14-22-9-11-23(12-10-22)18-8-7-17(21(26)29-2)13-19(18)24(27)28/h3-8,13H,9-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWBIOUVFWVCIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CN2CCN(CC2)C3=C(C=C(C=C3)C(=O)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-{4-[2-(4-methylphenyl)-2-oxoethyl]piperazino}-3-nitrobenzenecarboxylate, commonly referred to by its CAS number 341967-74-6, is a synthetic compound that belongs to the class of piperazine derivatives. This compound has garnered attention in pharmacological research due to its potential biological activities, including antitumor and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C21H23N3O5 |
| Molar Mass | 397.42 g/mol |
| CAS Number | 341967-74-6 |
| Density | 1.3±0.1 g/cm³ |
| Boiling Point | 585.7±50.0 °C at 760 mmHg |
| Flash Point | 308.0±30.1 °C |
| LogP | 4.74 |
These properties indicate the compound's stability and potential solubility characteristics, which are critical for its biological activity.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor activity. For instance:
- In vitro Studies : The compound was tested against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. Results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating effective cytotoxicity at concentrations as low as 10 µM .
- Mechanism of Action : The antitumor effect is believed to be mediated through the induction of apoptosis and inhibition of cell cycle progression. Flow cytometry analysis revealed an increase in the sub-G1 phase population, suggesting apoptotic cell death .
Antimicrobial Activity
The compound also demonstrated promising antimicrobial properties:
- Bacterial Inhibition : In a study evaluating its efficacy against Gram-positive and Gram-negative bacteria, this compound exhibited minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL against Staphylococcus aureus and Escherichia coli, respectively .
- Mechanism of Action : The antimicrobial action is hypothesized to involve disruption of bacterial cell membrane integrity and interference with metabolic pathways essential for bacterial growth .
Case Study 1: Antitumor Efficacy in Animal Models
In a recent animal model study, mice bearing xenograft tumors were treated with this compound. The results showed:
- A significant reduction in tumor volume compared to the control group.
- Histopathological examination revealed increased apoptotic cells in treated tumors, confirming the compound's efficacy in vivo .
Case Study 2: Safety Profile Assessment
A toxicity study was conducted to evaluate the safety profile of this compound in rats:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ in substituents on the phenyl ring, piperazino group, or nitrobenzoate core. These variations influence physicochemical properties, reactivity, and biological activity. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Observations
Urea derivatives (e.g., compounds 1f, 1g) demonstrate higher molecular weights (638–709 g/mol) and elevated melting points (188–207°C) due to hydrogen-bonding interactions from urea and hydrazinyl groups .
Piperazino Modifications Replacing the oxoethyl group with a cyclopropylcarbonyl moiety (CAS 478246-56-9) reduces molecular weight by ~40 g/mol, likely altering solubility and binding affinity in receptor-targeted applications .
Nitrobenzoate Core Variations
- Thiazole- and urea-functionalized analogs () show broader biological activity (e.g., kinase inhibition) compared to ester-based derivatives, suggesting that the nitrobenzoate core alone may prioritize synthetic utility over direct bioactivity .
Research Implications
- Pharmaceutical Potential: The target compound’s methylphenyl group may offer lipophilicity advantages over fluorophenyl analogs for blood-brain barrier penetration .
- Synthetic Utility : Its ester group enables facile derivatization, contrasting with urea-based analogs that require more complex synthetic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
